2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include batch processing and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The phenylacetamide group may interact with protein receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the phenylacetamide group provides additional binding sites for molecular targets, potentially increasing its efficacy in various applications.
Properties
Molecular Formula |
C18H24N4OS |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23) |
InChI Key |
KVCLNAAPESALBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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